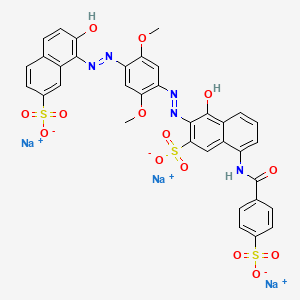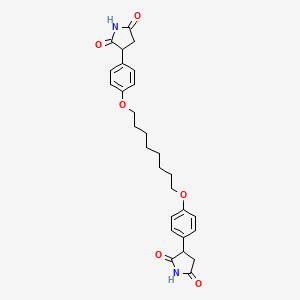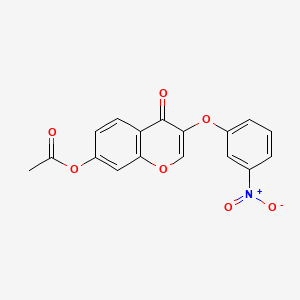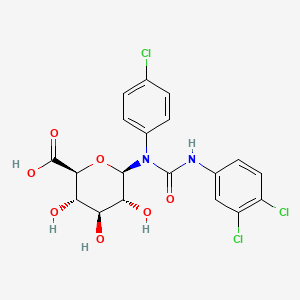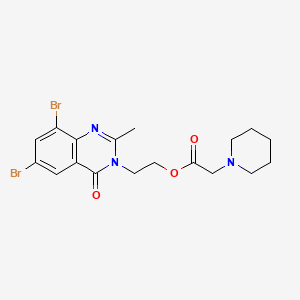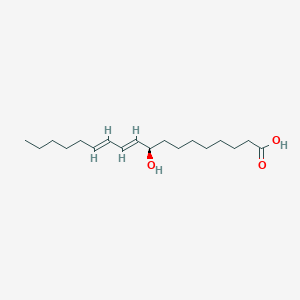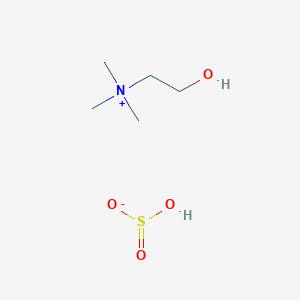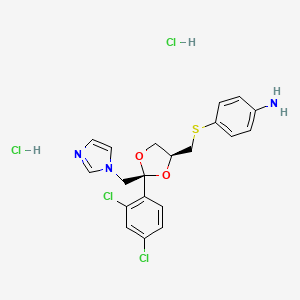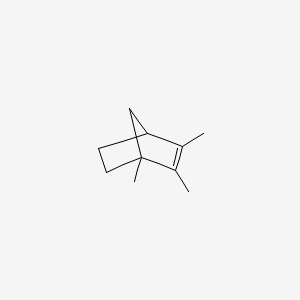![molecular formula C28H30N2O5 B15186999 4-benzyl-7,7-dimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one;(E)-but-2-enedioic acid CAS No. 87255-56-9](/img/structure/B15186999.png)
4-benzyl-7,7-dimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one;(E)-but-2-enedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzyl-7,7-dimethyl-4,10-diazatetracyclo[86105,17011,16]heptadeca-1(17),11,13,15-tetraen-9-one;(E)-but-2-enedioic acid is a complex organic compound with a unique tetracyclic structure
Métodos De Preparación
The synthesis of 4-benzyl-7,7-dimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one;(E)-but-2-enedioic acid involves multiple steps, typically starting with the preparation of the core tetracyclic structure. The synthetic routes often include cyclization reactions, followed by functional group modifications to introduce the benzyl and dimethyl groups. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: Common reagents include potassium permanganate and chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Sodium borohydride and lithium aluminum hydride are often used to reduce specific functional groups within the compound.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine and nitric acid, respectively.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
4-benzyl-7,7-dimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one;(E)-but-2-enedioic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar compounds include:
- 4-(15-ethyl-5-methyl-9,15-diazatetracyclo[10.2.1.02,10.03,8]pentadeca-2(10),3(8),4,6-tetraen-9-yl)-3-(2-methyl-4-pyridinyl)butanoic acid
- 7,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1,3,5(17),11(16)-tetraene;hydrochloride
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 4-benzyl-7,7-dimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one;(E)-but-2-enedioic acid lies in its specific tetracyclic structure and the presence of benzyl and dimethyl groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
87255-56-9 |
|---|---|
Fórmula molecular |
C28H30N2O5 |
Peso molecular |
474.5 g/mol |
Nombre IUPAC |
4-benzyl-7,7-dimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C24H26N2O.C4H4O4/c1-24(2)14-21-23-19(12-13-25(21)16-17-8-4-3-5-9-17)18-10-6-7-11-20(18)26(23)22(27)15-24;5-3(6)1-2-4(7)8/h3-11,21H,12-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
DKLTYZPJXTYYOD-WLHGVMLRSA-N |
SMILES isomérico |
CC1(CC2C3=C(CCN2CC4=CC=CC=C4)C5=CC=CC=C5N3C(=O)C1)C.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CC1(CC2C3=C(CCN2CC4=CC=CC=C4)C5=CC=CC=C5N3C(=O)C1)C.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


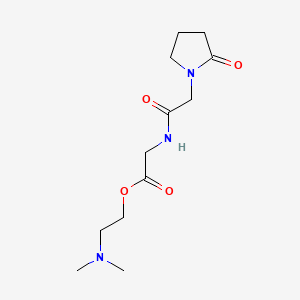
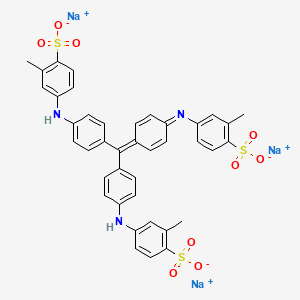
![5-[[4-Chloro-2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile](/img/structure/B15186929.png)
